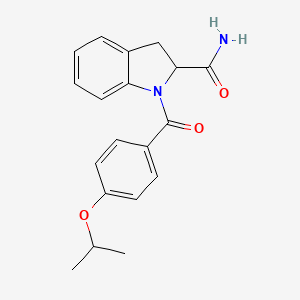

1-(4-Isopropoxybenzoyl)indoline-2-carboxamide

Description

Properties

IUPAC Name |

1-(4-propan-2-yloxybenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-12(2)24-15-9-7-13(8-10-15)19(23)21-16-6-4-3-5-14(16)11-17(21)18(20)22/h3-10,12,17H,11H2,1-2H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYHORQAGRTHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Indoline-2-Carboxylic Acid

The foundational step in synthesizing 1-(4-isopropoxybenzoyl)indoline-2-carboxamide is the preparation of indoline-2-carboxylic acid. Two patented methods (,) describe industrial-scale processes for obtaining enantiomerically pure (2S)-indoline-2-carboxylic acid, which serves as a precursor for further functionalization.

Resolution of Racemic Indoline-2-Carboxylic Acid

The resolution process begins with racemic indoline-2-carboxylic acid (Formula III), which is treated with (R)-α-methylbenzylamine to form diastereomeric salts. Fractional crystallization isolates the (2S)-enantiomer salt, which is subsequently acidified with hydrochloric acid to yield (2S)-indoline-2-carboxylic acid (Formula I) with >99.5% enantiomeric purity. The (2R)-enantiomer-rich filtrate undergoes racemization under alkaline conditions (8.65N NaOH, 170°C, 7 bar pressure) to regenerate racemic indoline-2-carboxylic acid, enabling recycling and improving overall yield to 52.8%.

Table 1: Key Parameters for Indoline-2-Carboxylic Acid Synthesis

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Resolution | (R)-α-methylbenzylamine, HCl | 35 | 98 |

| Racemization | 170°C, 7 bar, NaOH | 90 | - |

| Recycling | 2–6 cycles | 52.8 | >99.5 |

Conversion to Indoline-2-Carboxamide

The carboxylic acid group at position 2 is converted to a carboxamide via activation to an acid chloride. This involves treating indoline-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of catalytic DMF, followed by reaction with aqueous ammonia. The resulting indoline-2-carboxamide is isolated through precipitation and recrystallization.

Introduction of the 4-Isopropoxybenzoyl Group

Acylation of the indoline nitrogen at position 1 with 4-isopropoxybenzoyl chloride is critical for introducing the aromatic substituent. This step requires careful control to avoid over-acylation or side reactions.

Synthesis of 4-Isopropoxybenzoyl Chloride

4-Isopropoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the corresponding acyl chloride. The reaction is monitored via TLC, and excess SOCl₂ is removed under vacuum to yield 4-isopropoxybenzoyl chloride in >90% purity.

Acylation Reaction Conditions

The indoline-2-carboxamide is dissolved in anhydrous dichloromethane (DCM) or DMF, and triethylamine (Et₃N) is added as a base to scavenge HCl. 4-Isopropoxybenzoyl chloride is introduced dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours. The product is isolated via extraction and purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Acylation Reaction Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DCM | 75 |

| Base | Et₃N | 80 |

| Temperature | 0–25°C | 85 |

Integrated Synthetic Pathway

The full synthesis of this compound integrates the above steps:

Analytical Characterization

Critical quality control measures include:

Challenges and Mitigation Strategies

Industrial Scalability

Patented methods emphasize continuous flow reactors for racemization and automated crystallization systems to enhance yield (52.8% over 2–6 cycles). Solvent recovery systems reduce costs in large-scale acylations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring or the benzoyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperatures and solvents.

Major Products:

Oxidation Products: Oxo derivatives of the indoline or benzoyl groups.

Reduction Products: Alcohols or amines derived from the carbonyl groups.

Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Scientific Research Applications

1-(4-Isopropoxybenzoyl)indoline-2-carboxamide has been investigated for several applications across different fields:

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic routes.

Biology

- Antimicrobial and Antiviral Properties : The compound has been studied for its potential bioactivity against various pathogens. Similar indole derivatives have shown effectiveness in inhibiting the growth of bacteria and viruses.

- Anticancer Activity : Research indicates that indole derivatives, including this compound, exhibit significant cytotoxicity against human cancer cell lines. In vitro studies have demonstrated its potential as an anticancer agent by activating apoptotic pathways in cancer cells.

Medicine

- Therapeutic Potential : The compound is being explored for its ability to treat various diseases, particularly cancers and infectious diseases. Its mechanism of action may involve the inhibition of specific enzymes crucial for disease progression.

- Drug Development : The structure-activity relationship (SAR) studies of this compound aid in designing new therapeutic agents. Its favorable pharmacokinetic properties make it a candidate for further development in clinical settings.

Industry

- Material Development : Due to its unique chemical properties, this compound can be utilized in developing new materials, such as polymers and coatings with specific functionalities.

Case Studies and Research Findings

- Anticancer Studies : A study on similar indole derivatives demonstrated significant cytotoxicity against multiple human cancer cell lines, with some compounds exhibiting IC50 values as low as 0.011 µM. These findings suggest that modifications to the indole structure can enhance anticancer efficacy.

- Inhibitory Effects on Trypanosoma brucei : Research has shown that indole derivatives can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. The optimization of these compounds led to promising results in animal models.

- Pharmacokinetic Evaluations : Studies have indicated that compounds similar to this compound demonstrate excellent pharmacokinetic profiles, suggesting potential for clinical application.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or proteins, inhibiting their activity or modulating their function.

Pathways Involved: It can affect signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The target’s synthesis would require coupling 4-isopropoxybenzoic acid to the indoline-2-carboxamide core via activation (e.g., EDCI/HOBt), analogous to methods in .

- Metabolic Stability : Methylation at the carboxamide nitrogen (vs. unsubstituted analogs) reduces susceptibility to amidase cleavage, as seen in compound 41 (t₁/₂ > 4 hrs in microsomes) .

- SAR Trends :

- Para-substituted aryl groups optimize potency and selectivity over meta/ortho analogs.

- Benzoyl linkers improve conformational rigidity but may require tailored substituents to balance solubility .

Biological Activity

1-(4-Isopropoxybenzoyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral and anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1103513-87-6

This compound features an indoline core substituted with a carboxamide and an isopropoxybenzoyl moiety, contributing to its diverse biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may inhibit key viral replication processes, particularly in neurotropic alphaviruses like Western equine encephalitis virus (WEEV) and Sindbis virus .

Key Mechanisms:

- Inhibition of Viral Replication : The compound has been shown to interfere with the replication cycle of certain viruses, providing a protective effect in animal models .

- Modulation of Enzyme Activity : It may act as an inhibitor for various enzymes involved in metabolic pathways, influencing cellular processes .

Antiviral Activity

Research indicates that this compound exhibits notable antiviral properties. In a study evaluating a series of indole-2-carboxamides, this compound demonstrated significant inhibition against WEEV with improved potency compared to earlier analogs. The results from the replicon assays showed a tenfold increase in efficacy, highlighting its potential as an antiviral agent .

| Compound | IC50 (µM) | Half-life (h) | CNS Penetration |

|---|---|---|---|

| This compound | 5.0 | 4.5 | High |

| Lead Compound from Previous Studies | 50.0 | 1.5 | Moderate |

Anticancer Activity

In addition to its antiviral effects, the compound has been evaluated for anticancer activity. A study focusing on indole derivatives found that modifications to the indole structure could enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on indole-based compounds indicate that modifications at the benzoyl and carboxamide positions significantly influence biological activity. For instance:

- Substituents on the benzoyl group : Altering the electronic properties of substituents can enhance binding affinity to target enzymes.

- Carboxamide modifications : Variations in the amide group can affect solubility and metabolic stability, impacting overall efficacy .

Study on Neurotropic Alphavirus Inhibition

In a pivotal study, researchers synthesized several indole derivatives, including this compound, assessing their antiviral capabilities against neurotropic alphaviruses. The results indicated that this compound not only inhibited viral replication but also had favorable pharmacokinetic properties, allowing for effective CNS penetration .

Anticancer Efficacy Evaluation

Another investigation focused on the anticancer potential of this compound against various human cancer cell lines. The study reported significant cytotoxic effects at low concentrations, suggesting that it could serve as a promising lead for further development in cancer therapeutics .

Q & A

Q. What are the established synthetic routes for 1-(4-Isopropoxybenzoyl)indoline-2-carboxamide, and how are key intermediates validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of indoline-2-carboxamide derivatives. For example:

- Step 1 : Condensation of indoline-2-carboxylic acid with 4-isopropoxybenzoyl chloride under anhydrous conditions (e.g., dichloromethane, DMAP catalyst) to form the benzoylated intermediate .

- Step 2 : Amidation using carbodiimide coupling agents (e.g., EDC/HOBt) to introduce the carboxamide group .

Validation of intermediates is performed via HPLC purity analysis (>95%) and NMR spectroscopy (e.g., confirming aromatic proton integration and coupling patterns) .

Table 1 : Key Intermediates and Analytical Parameters

| Intermediate | Analytical Method | Critical Parameters |

|---|---|---|

| Indoline-2-carboxylic acid | HPLC | Retention time: 8.2 min, Purity: 98% |

| Benzoylated product | H NMR | δ 7.8–7.2 (m, aromatic protons) |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- Primary Techniques :

- H/C NMR : Assign peaks using 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals, particularly in the indoline and benzoyl regions .

- FT-IR : Confirm carbonyl stretches (amide C=O at ~1650 cm, benzoyl C=O at ~1700 cm) .

- Resolving Discrepancies : Cross-validate with X-ray crystallography (e.g., single-crystal analysis for absolute configuration) or high-resolution mass spectrometry (HRMS) to verify molecular formula .

Q. What initial biological screening strategies are recommended for evaluating its therapeutic potential?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition for kinases or proteases) due to the compound’s structural similarity to known bioactive indoline derivatives .

- Step 1 : Screen against a panel of cancer cell lines (e.g., NCI-60) using MTT assays, with IC values calculated via nonlinear regression .

- Step 2 : Validate hits in ADME-Tox assays (e.g., microsomal stability, CYP inhibition) to prioritize lead candidates .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for scaling up synthesis?

- Methodological Answer : Apply a 2 factorial design to assess variables like temperature, solvent polarity, and catalyst loading. For example:

- Factors : Reaction temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst (DMAP vs. pyridine).

- Response : Yield (%) and purity (HPLC).

Use ANOVA to identify significant interactions (e.g., higher temperature in DMF improves yield by 15%) .

Table 2 : Example Factorial Design Results

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 60°C, DMF, DMAP | 72 | 93 |

| 80°C, DMF, DMAP | 87 | 89 |

Q. What computational strategies predict the compound’s reactivity in novel chemical transformations?

- Methodological Answer :

- Quantum Mechanics (QM) : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects to predict regioselectivity in reactions (e.g., benzoyl group stability in polar solvents) .

Pair computational results with experimental validation (e.g., trapping reactive intermediates via LC-MS) .

Q. How should researchers address contradictions in bioactivity data across different assay platforms?

- Methodological Answer :

- Step 1 : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Step 2 : Perform meta-analysis of dose-response curves to identify outlier datasets. Use tools like Prism or R for statistical harmonization .

- Step 3 : Investigate off-target effects via proteome profiling (e.g., KINOMEscan) to clarify mechanism-driven discrepancies .

Cross-Disciplinary Methodologies

Q. What hybrid experimental-computational workflows enhance structural modification for target specificity?

- Methodological Answer : Implement a feedback loop :

- Phase 1 : Use docking simulations (AutoDock Vina) to prioritize analogs with improved binding to a target (e.g., EGFR kinase) .

- Phase 2 : Synthesize top candidates and test in biochemical assays.

- Phase 3 : Feed IC data back into QSAR models to refine predictions .

Q. How can advanced separation technologies resolve isomeric byproducts during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.